molecular formula C10H13NO3 B1347117 H-DL-TYR(ME)-OH CAS No. 3308-72-3

H-DL-TYR(ME)-OH

Cat. No.: B1347117
CAS No.: 3308-72-3
M. Wt: 195.21 g/mol
InChI Key: GEYBMYRBIABFTA-UHFFFAOYSA-N
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Description

H-DL-TYR(ME)-OH: is an amino acid derivative, specifically a methylated form of tyrosine4-Methoxy-L-phenylalanine . This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring of tyrosine. This compound appears as a white crystalline solid and is soluble in water and common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of H-DL-TYR(ME)-OH can be achieved through chemical synthesis. A common method involves the reaction of p-methylphenylacetone with benzylidene bromide to obtain a brominated product. This intermediate is then reacted with sodium thiomelate to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: H-DL-TYR(ME)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of H-DL-TYR(ME)-OH involves its interaction with specific enzymes and proteins. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. The methoxy group plays a crucial role in its binding affinity and reactivity with these enzymes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications, differentiating it from other similar compounds .

Biological Activity

H-DL-TYR(ME)-OH, also known as O-methyltyrosine, is an amino acid derivative notable for its diverse biological activities and applications in biochemical research. This article delves into its biochemical properties, mechanisms of action, and implications in various fields, including medicine and pharmacology.

This compound is characterized by its role in the biosynthesis of marformycin and its significant effects on cellular processes. It is particularly known for its inhibition of tyrosine hydroxylase, an enzyme crucial for catecholamine biosynthesis. This inhibition impacts the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are vital for numerous physiological functions.

Table 1: Key Biochemical Properties of this compound

PropertyDescription
Chemical FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
SolubilitySoluble in water and organic solvents
pKaApproximately 10.0 (side chain)

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound in various contexts:

  • Neuropharmacology : Research indicates that O-methyltyrosine can be used to study the effects of neurotransmitter depletion in animal models. For example, a study observed that administration of O-methyltyrosine led to significant reductions in dopamine levels, providing insights into the role of catecholamines in behavior and mood regulation.
  • Cancer Research : In cancer studies, O-methyltyrosine has been investigated for its potential role in inhibiting tumor growth through its effects on catecholamine synthesis. The compound's ability to modulate neurotransmitter levels may influence tumor microenvironments and cancer progression.
  • Pharmacokinetics : Pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics when administered orally. Its bioavailability and metabolism have been studied to understand better how it can be utilized in therapeutic settings.

Comparison with Similar Compounds

This compound is often compared with other tyrosine analogs due to its unique properties:

CompoundMechanism of ActionApplications
MetyrosineInhibits tyrosine hydroxylaseTreatment of pheochromocytoma
3-Hydroxy-5-MethyltyrosinePrecursor in antibiotic biosynthesisAntitumor activity
SafracinAntibacterial and antitumor activityAntibiotic development

Properties

IUPAC Name

2-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYBMYRBIABFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873658
Record name O-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7635-29-2, 3308-72-3, 6230-11-1
Record name O-Methyltyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7635-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Methyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl-DL-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007635292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC101132
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC30082
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30082
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-METHYL-DL-TYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62T8L8FLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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